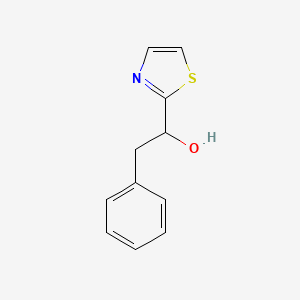
2'-Deoxy-5-methyl-isocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5-methyl-isocytidine is a nucleoside analog known for its significant role in various biochemical and medical applications. This compound is a modified form of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced with a hydrogen atom, and a methyl group is added to the 5 position of the cytosine base. This structural modification imparts unique properties to the compound, making it valuable in scientific research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5-methyl-isocytidine involves multiple steps, starting from readily available nucleoside precursors. One common method includes the protection of the hydroxyl groups of the nucleoside, followed by selective methylation at the 5 position of the cytosine base. The final step involves deprotection to yield the desired compound. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-methyl-isocytidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
化学反应分析
Types of Reactions: 2’-Deoxy-5-methyl-isocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-formyl-2’-deoxycytidine.
Reduction: Reduction reactions can convert it back to its original form or other derivatives.
Substitution: The methyl group at the 5 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2’-Deoxy-5-methyl-isocytidine, such as 5-formyl-2’-deoxycytidine and other substituted analogs .
科学研究应用
2’-Deoxy-5-methyl-isocytidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and genetic regulation.
作用机制
The mechanism of action of 2’-Deoxy-5-methyl-isocytidine involves its incorporation into DNA or RNA, where it can pair with 2’-deoxyisoguanosine. This pairing disrupts normal base pairing and can inhibit nucleic acid synthesis, leading to antiviral or anticancer effects. The compound targets viral polymerases and other enzymes involved in nucleic acid metabolism, thereby interfering with the replication of viruses or the proliferation of cancer cells .
相似化合物的比较
2’-Deoxycytidine: A natural nucleoside with similar structure but lacking the methyl group at the 5 position.
5-Methylcytidine: Similar to 2’-Deoxy-5-methyl-isocytidine but with a hydroxyl group at the 2’ position.
2’-Deoxy-5-formylcytidine: An oxidized derivative of 2’-Deoxy-5-methyl-isocytidine.
Uniqueness: 2’-Deoxy-5-methyl-isocytidine is unique due to its ability to form stable base pairs with 2’-deoxyisoguanosine, which is not observed with natural nucleosides. This property makes it valuable in expanding the genetic alphabet and in the development of novel therapeutic agents .
属性
IUPAC Name |
2-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(11)12-9(5)16)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLOFHWYJZIMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)

![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)



![Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B12095064.png)




